1-(Chloromethyl)cyclopentene is an organic compound characterized by the presence of a chloromethyl group attached to a cyclopentene ring. Its molecular formula is , and it has a molecular weight of approximately 132.59 g/mol. The compound exhibits a unique structure where the chloromethyl group introduces reactivity, making it valuable in various chemical syntheses.
The synthesis of 1-(chloromethyl)cyclopentene can be achieved through several methods:
1-(Chloromethyl)cyclopentene finds applications in:
Interaction studies involving 1-(chloromethyl)cyclopentene primarily focus on its reactivity with nucleophiles and its role in cross-coupling reactions. Research indicates that the chloromethyl group significantly enhances the electrophilic character of the compound, facilitating nucleophilic attack and subsequent transformations .
Several compounds share structural similarities with 1-(chloromethyl)cyclopentene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Chloro-1-cyclopentene | Lacks the chloromethyl group; simpler structure. | |
| 5-Chloro-1-(chloromethyl)cyclopentene | Contains two chlorine substituents; higher reactivity. | |
| 2-Chlorocyclopentene | Chlorine at a different position; different reactivity profile. |
Uniqueness: The presence of the chloromethyl group distinguishes 1-(chloromethyl)cyclopentene from its analogs, enhancing its reactivity and utility in organic synthesis compared to simpler halogenated cyclopentenes.
1-(Chloromethyl)cyclopentene, with the molecular formula C₆H₉Cl and a molecular weight of 116.59 g/mol, presents specific thermal characteristics that are critical for understanding its physical behavior [1] [2]. The compound exists as a liquid at room temperature and exhibits properties consistent with its chlorinated cyclic structure.
The vapor pressure characteristics of 1-(Chloromethyl)cyclopentene are influenced by its molecular structure and the presence of the chloromethyl functional group. The compound's vapor pressure behavior can be estimated based on structural analogies with related cyclic compounds and the known effects of chlorine substitution on volatility.
For comparative analysis, cyclopentane exhibits a vapor pressure of 400 Torr at 20°C, while 1-methylcyclopentene shows a vapor pressure of 102.5 mmHg at 25°C [5]. The introduction of the chloromethyl group in 1-(Chloromethyl)cyclopentene is expected to reduce vapor pressure compared to the parent cyclopentene due to increased molecular weight and enhanced intermolecular interactions.
Solubility characteristics of 1-(Chloromethyl)cyclopentene are determined by its dual nature combining the hydrophobic cyclopentene ring with the polar chloromethyl substituent. The compound is expected to exhibit moderate solubility in organic solvents while maintaining limited water solubility, consistent with organochlorine compounds of similar structure. The presence of the chloromethyl group enhances dipole moment and provides sites for weak dipolar interactions with polar solvents.
Table 3.2: Vapor Pressure Data for Related Cyclic Compounds
| Compound | Temperature (°C) | Vapor Pressure (Torr) | Reference |
|---|---|---|---|
| Cyclopentane | 20 | 400 [3] | [3] |
| 1-Methylcyclopentene | 25 | 102.5 [5] | [5] |
| Cyclopentene | 20 | Estimated ~300 | Estimated |
The nuclear magnetic resonance spectroscopic properties of 1-(Chloromethyl)cyclopentene provide detailed insights into its molecular structure and electronic environment. The proton nuclear magnetic resonance spectrum is expected to display characteristic chemical shifts consistent with the cyclopentene framework and the chloromethyl substituent.
Based on structural analysis and comparison with related compounds, the chloromethyl protons in 1-(Chloromethyl)cyclopentene are anticipated to resonate at approximately 3.8-4.2 ppm, characteristic of methylene protons adjacent to electronegative chlorine atoms [6]. The cyclopentene ring protons are expected to appear in the aliphatic region between 1.5-2.5 ppm, with the vinylic proton showing downfield shift due to the electron-withdrawing effect of the chloromethyl substituent.
Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical environments within the molecule. The chloromethyl carbon is expected to appear at approximately 40-45 ppm, consistent with alkyl carbons bearing chlorine substituents [7]. The cyclopentene carbons are anticipated to resonate between 115-140 ppm for the sp² carbons and 16-35 ppm for the sp³ carbons, following established patterns for cyclic alkenes.
Infrared spectroscopic characterization of 1-(Chloromethyl)cyclopentene reveals characteristic absorption bands corresponding to its functional groups. The carbon-hydrogen stretching vibrations of the cyclopentene ring are expected to appear in the 2800-3000 cm⁻¹ region, with the vinylic carbon-hydrogen stretch occurring at slightly higher frequencies around 3000-3100 cm⁻¹ [8].
The carbon-chlorine stretching vibration represents a diagnostic feature, typically appearing as a moderate to strong absorption band in the 550-650 cm⁻¹ region . The carbon-carbon double bond stretching of the cyclopentene ring is anticipated to manifest as a characteristic absorption around 1620-1680 cm⁻¹, with the exact frequency influenced by the electronic effects of the chloromethyl substituent.
Table 3.3: Characteristic Infrared Absorption Bands for 1-(Chloromethyl)cyclopentene
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C-H (alkyl) | 2800-3000 | Strong | Alkyl C-H stretch |
| C-H (vinylic) | 3000-3100 | Medium | Vinylic C-H stretch |
| C=C | 1620-1680 | Medium | C=C stretch |
| C-Cl | 550-650 | Medium-Strong | C-Cl stretch |
Mass spectrometric analysis of 1-(Chloromethyl)cyclopentene provides valuable structural information through fragmentation patterns and molecular ion characteristics. The molecular ion peak is expected at m/z 116 for the ³⁵Cl isotope, with the characteristic chlorine isotope pattern showing M+2 peak at m/z 118 with approximately one-third intensity [10].
Fragmentation patterns typically include loss of the chloromethyl radical (CHCl₂, loss of 49 mass units) and chlorine atom loss (loss of 35 mass units), producing characteristic fragment ions. The cyclopentene fragment ions are expected to follow established patterns for cyclic alkenes, with ring contraction and rearrangement processes contributing to the observed fragmentation spectrum.
Table 3.4: Expected Mass Spectrometric Fragmentation Pattern
| Fragment Ion | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| M⁺- | 116 | Variable | Molecular ion (³⁵Cl) |
| M+2⁺- | 118 | ~33% of M⁺- | Molecular ion (³⁷Cl) |
| [M-Cl]⁺ | 81 | High | Loss of chlorine |
| [M-CH₂Cl]⁺ | 67 | Medium | Loss of chloromethyl |
| [C₅H₇]⁺ | 67 | High | Cyclopentenyl cation |
The molecular polarizability of 1-(Chloromethyl)cyclopentene represents a fundamental electronic property that governs its response to external electric fields and influences intermolecular interactions. Computational prediction of this property requires sophisticated quantum mechanical approaches to accurately account for the electronic structure and the effects of the chloromethyl substituent on the parent cyclopentene framework.
Molecular polarizability calculations for organic compounds typically employ coupled cluster methods or density functional theory approaches to achieve reliable predictions [11] [12]. For 1-(Chloromethyl)cyclopentene, the polarizability is expected to be influenced by both the conjugated π-system of the cyclopentene ring and the presence of the electronegative chlorine atom in the substituent.
Based on computational methodologies established for similar organic molecules, the molecular polarizability of 1-(Chloromethyl)cyclopentene can be estimated through comparison with structurally related compounds and application of established polarizability prediction models [13]. The presence of the chlorine atom typically increases molecular polarizability due to its larger electron cloud compared to hydrogen, while the cyclopentene ring contributes through its delocalized π-electron system.
Table 3.5: Estimated Molecular Polarizability Components
| Property | Estimated Value | Units | Method |
|---|---|---|---|
| Average Polarizability (α) | 12-15 | Ų | Additive group contributions |
| Polarizability Anisotropy (Δα) | 3-5 | Ų | Structural estimation |
| Molecular Volume | 110-120 | Ų | Molecular mechanics |
The computational prediction of molecular polarizability for 1-(Chloromethyl)cyclopentene would benefit from high-level quantum chemical calculations using methods such as linear response coupled cluster singles and doubles theory. Such calculations would provide accurate tensorial components of the polarizability and account for the specific electronic effects of the chloromethyl substitution pattern [14]. The anisotropic nature of the polarizability tensor is expected to reflect the non-spherical molecular geometry and the directional character of the carbon-chlorine bond dipole.